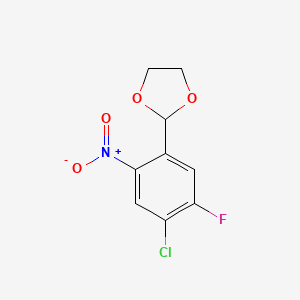

1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

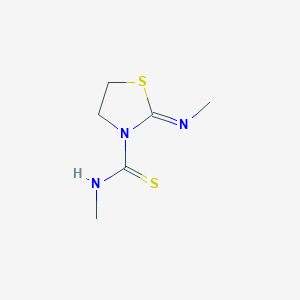

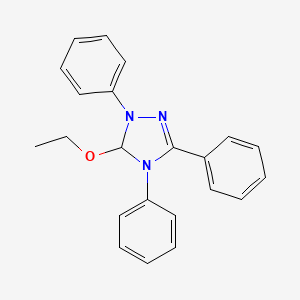

Le 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophényl)- est un composé organique appartenant à la classe des dioxolanes. Ce composé est caractérisé par la présence d'un cycle dioxolane substitué par un groupe 4-chloro-5-fluoro-2-nitrophényl.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Les 1,3-dioxolanes peuvent être synthétisés à partir de composés carbonylés avec du 1,3-propanediol ou du 1,2-éthanediol en présence d'un catalyseur acide de Brönsted ou de Lewis . Pour la synthèse spécifique du 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophényl)-, le matériau de départ est généralement un composé carbonylé qui subit une acétalisation avec du 1,3-propanediol ou du 1,2-éthanediol en conditions acides .

Méthodes de production industrielle

La production industrielle des 1,3-dioxolanes implique souvent l'utilisation d'une élimination continue de l'eau du mélange réactionnel à l'aide d'un appareil Dean-Stark. Cette méthode garantit des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophényl)- subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents tels que KMnO4 et OsO4.

Réduction : La réduction peut être obtenue à l'aide de réactifs tels que NaBH4 et LiAlH4.

Substitution : Le composé peut subir des réactions de substitution nucléophile avec des réactifs tels que RLi et RMgX.

Réactifs et conditions courantes

Oxydation : KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Réduction : H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution : RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

Le 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophényl)- a plusieurs applications de recherche scientifique :

Industrie : Utilisé dans la production de polymères et comme additif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme par lequel le 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophényl)- exerce ses effets implique son interaction avec des cibles moléculaires et des voies. Le composé peut agir comme un nucléophile ou un électrophile dans diverses réactions, selon les conditions. Il peut également former des intermédiaires stables qui facilitent les transformations chimiques ultérieures .

Applications De Recherche Scientifique

1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.

Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mécanisme D'action

The mechanism by which 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate further chemical transformations .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Fluoro-1,3-dioxolan-2-one : Utilisé comme additif d'électrolyte dans les batteries lithium-ion et comme intermédiaire dans la synthèse organique.

1,3-Dioxanes : Similaires en structure et en réactivité, utilisés dans la protection des composés carbonylés.

Unicité

Le 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophényl)- est unique en raison de la présence du groupe 4-chloro-5-fluoro-2-nitrophényl, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend précieux dans des applications spécifiques où de telles propriétés sont souhaitées .

Propriétés

Numéro CAS |

184843-96-7 |

|---|---|

Formule moléculaire |

C9H7ClFNO4 |

Poids moléculaire |

247.61 g/mol |

Nom IUPAC |

2-(4-chloro-5-fluoro-2-nitrophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H7ClFNO4/c10-6-4-8(12(13)14)5(3-7(6)11)9-15-1-2-16-9/h3-4,9H,1-2H2 |

Clé InChI |

ODJIDZSVQPCDSG-UHFFFAOYSA-N |

SMILES canonique |

C1COC(O1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)

![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)

![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)

![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)